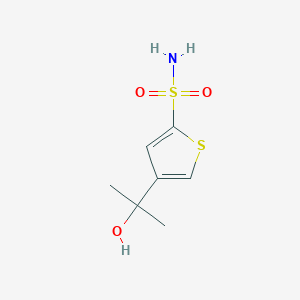
4-(2-Hydroxypropan-2-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide is an organic compound with a unique structure that includes a thiophene ring, a sulfonamide group, and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide typically involves the reaction of thiophene derivatives with sulfonamide precursors under specific conditions. One common method includes the use of a thiophene sulfonyl chloride intermediate, which reacts with an appropriate alcohol to introduce the hydroxy group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to achieve high purity levels required for its applications.
化学反応の分析
Types of Reactions
4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of 4-(1-Keto-1-methylethyl)-2-thiophenesulfonamide.
Reduction: Formation of 4-(1-Hydroxy-1-methylethyl)-2-thiophenamine.
Substitution: Formation of various substituted thiophene derivatives.
科学的研究の応用
4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
作用機序
The mechanism of action of 4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes in microorganisms, leading to its antimicrobial effects.
類似化合物との比較
Similar Compounds
4-(1-Hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylic acid ethyl ester: Similar in structure but with an imidazole ring instead of a thiophene ring.
Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
4-(1-Hydroxy-1-methylethyl)-2-thiophenesulfonamide is unique due to the combination of its thiophene ring and sulfonamide group, which imparts distinct electronic and steric properties. These features make it a valuable compound for developing new materials and exploring novel biological activities.
特性
分子式 |
C7H11NO3S2 |
|---|---|
分子量 |
221.3 g/mol |
IUPAC名 |
4-(2-hydroxypropan-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C7H11NO3S2/c1-7(2,9)5-3-6(12-4-5)13(8,10)11/h3-4,9H,1-2H3,(H2,8,10,11) |
InChIキー |
SERKAZFFYZRLEK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CSC(=C1)S(=O)(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)

![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)
![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)



![2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-](/img/structure/B13977482.png)


![1H-Indole-7-carbonitrile, 5-[(2S)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-](/img/structure/B13977502.png)

![4-[Ethenyl(dimethyl)silyl]benzoic acid](/img/structure/B13977516.png)
